

potassium propanoate CAS number 327-62-8 details

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An In-depth Technical Guide to Potassium Propanoate (CAS 327-62-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium propanoate (CAS 327-62-8), detailing its physicochemical properties, synthesis, mechanisms of action, biological effects, and relevant experimental methodologies. The information is tailored for professionals in research and drug development who require a thorough understanding of this compound.

Physicochemical Properties

Potassium propanoate, also known as potassium propionate, is the potassium salt of propanoic acid.[1][2] It is a white or colorless crystalline solid that is hygroscopic in nature.[3][4] It is freely soluble in water and soluble in ethanol.[4][5]

Table 1: Physicochemical Data for Potassium Propanoate (CAS 327-62-8)



Property	Value	Source(s)
Identifiers		
CAS Number	327-62-8	[1][3][6]
EC Number	206-323-5	[1][7][8]
PubChem CID	23663619	[1][9]
E Number / INS No.	E283 / 283	[1][8][10]
Chemical Formula	C ₃ H ₅ KO ₂	[3][6][11]
Molecular Weight	112.17 g/mol	[3][11][12]
Physical Properties		
Appearance	White or colorless crystalline powder/platelets.[1][5][6]	[1][5][6]
Melting Point	>300 °C (There is conflicting data, with some sources stating 157 °C or 410 °C).[1][3]	[1][3][8][13]
Boiling Point	141.7 °C at 760 mmHg	[7][13][14]
Density	1.438 g/cm³ at 20°C	[3][13]
Vapor Pressure	4.23 - 4.71 hPa at 25°C	[3][7][13]
Solubility		
In Water	Freely soluble	[4][5][15]
In Ethanol	Soluble	[1][4][5]
In Methanol	Slightly soluble (when heated)	[3][13]
Other Properties		
pKa (of Propionic Acid)	4.87	[16]
pH (10% solution)	7.5 - 10.5	[4][5]
LogP (Octanol/Water)	-3.23 at 25°C / 0.33	[3][17]

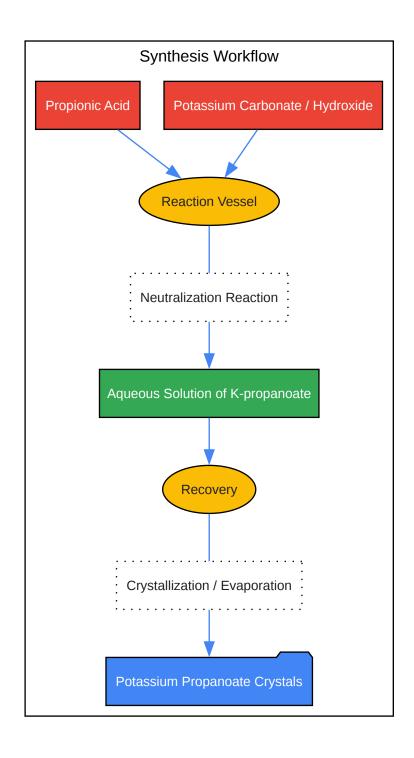


Synthesis and Manufacturing

Potassium propanoate is commercially produced through the chemical neutralization of propionic acid with potassium carbonate or potassium hydroxide.[16][18] The resulting salt can then be recovered from the aqueous solution by crystallization or evaporation, such as spraydrying.[8]

A patented process describes a method involving the mixing of dry, finely divided potassium carbonate with propionic acid in the absence of extraneous water, followed by heating to drive the reaction to completion.[8]





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Caption: General workflow for the synthesis of potassium propanoate.

Antimicrobial Mechanism of Action



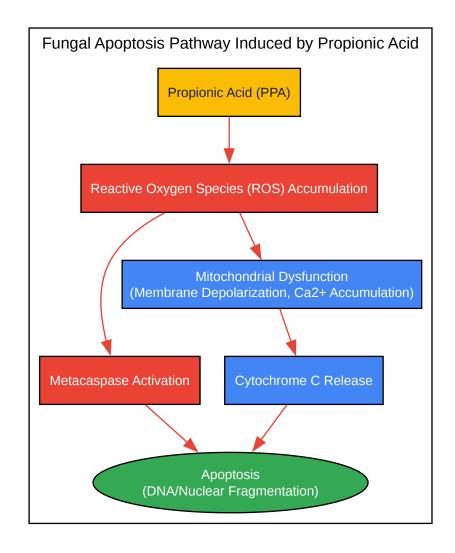
The antimicrobial activity of potassium propanoate is attributed to the undissociated form of propionic acid.[16] The primary applications are as an anti-mold and anti-rope agent in baked goods and other food products.[5][19] The mechanism is multifaceted and primarily targets fungal and bacterial growth.

Fungal Inhibition

Propionic acid (PPA) employs at least two distinct mechanisms to inhibit fungal growth:

- Induction of Mitochondria-Mediated Apoptosis: PPA has been shown to induce programmed cell death (apoptosis) in fungi.[1][3] This pathway is initiated by the accumulation of reactive oxygen species (ROS), which creates an oxidative stress environment.[3][11] This leads to the activation of metacaspases, mitochondrial membrane depolarization, accumulation of mitochondrial calcium, and the release of cytochrome c into the cytosol, ultimately resulting in DNA and nuclear fragmentation.[1][3][11]
- Enzymatic Inhibition via Propionyl-CoA Accumulation: In fungi, propionate is metabolized to propionyl-CoA.[5] An excess of propionate leads to the accumulation of propionyl-CoA, which acts as a competitive inhibitor for several key CoA-dependent enzymes essential for metabolism, most notably pyruvate dehydrogenase.[5] This inhibition disrupts both glucose and propionate metabolism, thereby halting fungal growth.[5]





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Caption: Mitochondria-mediated apoptosis in fungi induced by PPA.

Bacterial Inhibition

Against bacteria, the primary mechanism of propionate is intracellular acidification.[20] The undissociated propionic acid can pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This acidification disrupts metabolic functions and inhibits growth.[20] Sub-inhibitory concentrations have also been shown to reduce motility and biofilm formation in some strains like Salmonella.[20]





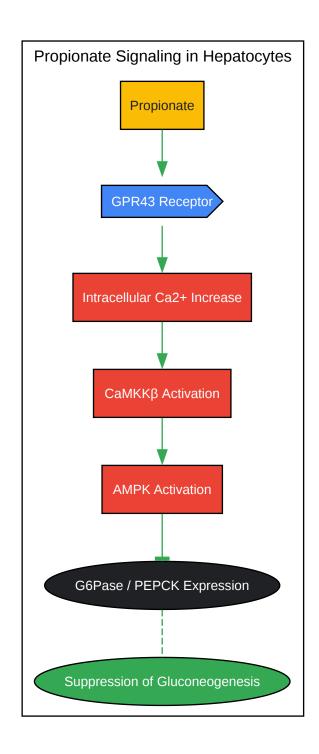
Biological Effects and Signaling in Mammalian Systems

As a short-chain fatty acid (SCFA), propionate produced by the gut microbiota is an important signaling molecule in mammals, influencing metabolism, immune function, and gene expression.[17][19]

Hepatic Glucose Metabolism

In hepatocytes, propionate can suppress gluconeogenesis (glucose production). This is achieved through the activation of the G protein-coupled receptor GPR43.[21] Ligand binding to GPR43 triggers an increase in intracellular calcium, which in turn activates Ca²⁺/calmodulindependent protein kinase kinase β (CaMKK β). CaMKK β then phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.[21] Activated AMPK down-regulates the expression of key gluconeogenic enzymes like glucose-6phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[21]





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Caption: Propionate suppresses gluconeogenesis via GPR43/AMPK signaling.

Immunomodulation and Gene Expression



Propionate also exerts anti-inflammatory effects by activating receptors like FFAR2 and PPAR-y, leading to the suppression of the NF-kB signaling pathway.[22] Furthermore, like other SCFAs, it can act as a histone deacetylase (HDAC) inhibitor, thereby modulating gene expression epigenetically.[17]

Pharmacokinetics and Metabolism

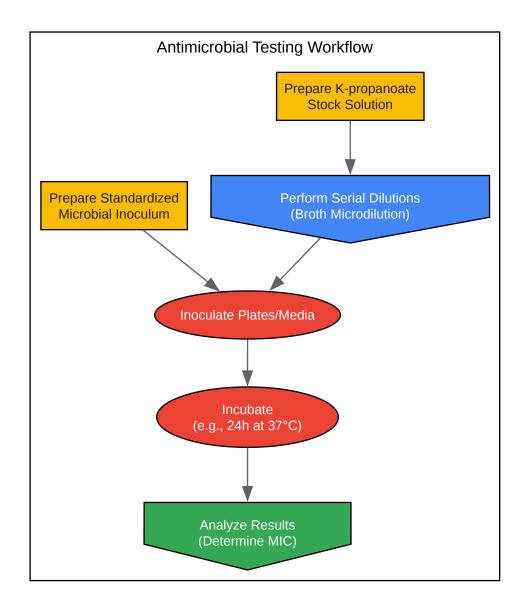
When ingested, propionate is readily absorbed.[19] Propionate produced by gut microbiota is absorbed from the colon into the portal vein.[19] The majority is metabolized in the liver, where it is converted to propionyl-CoA.[17][19] In vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, isomerized to L-methylmalonyl-CoA, and finally converted by a vitamin B₁₂-dependent enzyme to succinyl-CoA.[23] Succinyl-CoA is an intermediate of the citric acid cycle and can be used for energy production or as a substrate for gluconeogenesis.[19][23]

Experimental Protocols and Methodologies Assessment of Antimicrobial Activity

Standardized methods are used to determine the antimicrobial efficacy of compounds like potassium propanoate.

- Broth Microdilution Method: This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC). The protocol involves preparing a two-fold serial dilution of potassium propanoate in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10⁵ CFU/mL).[24] After incubation (e.g., 24 hours at 37°C), the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[24][25]
- Disk Diffusion Method: This is a qualitative screening assay. A standardized inoculum of the
 microorganism is spread over an agar plate.[24] A sterile paper disk impregnated with a
 known concentration of potassium propanoate solution is placed on the surface. The plate is
 incubated, and the antimicrobial activity is assessed by measuring the diameter of the zone
 of growth inhibition around the disk.[24]





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Caption: General workflow for determining Minimum Inhibitory Concentration.

Analytical Determination

The quantification of propionates in food and biological matrices is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A common method involves sample
extraction (e.g., with an NaOH solution under ultrasonic irradiation), followed by analysis on
a C18 reverse-phase column with UV detection (e.g., at 210 nm).[4]



Gas Chromatography (GC): For GC analysis, propionates are first converted to the volatile propionic acid form.[26] This can be achieved by acidifying the sample extract (e.g., with formic or phosphoric acid).[13][26] The propionic acid is then extracted into an organic solvent (e.g., ether or dichloromethane) and analyzed by GC with a flame ionization detector (FID).[26][27]

Safety and Toxicology

Potassium propanoate is generally recognized as safe (GRAS) for its intended use in foods. [28] It has been evaluated by international regulatory bodies.

- JECFA: The Joint FAO/WHO Expert Committee on Food Additives established a group Acceptable Daily Intake (ADI) of "not limited" for propionic acid and its calcium, potassium, and sodium salts.[10][12]
- EFSA: The European Food Safety Authority re-evaluated propionates and concluded that there is no concern with respect to genotoxicity or carcinogenicity.[26]

While potassium propanoate itself has limited specific toxicity data, information on related propionate salts indicates low acute toxicity.

Table 2: Acute Toxicity Data for Related Propanoate Salts

Compound	Test Animal	Route	LD ₅₀ / LC ₅₀	Source(s)
Sodium Propanoate	Rat, Mouse	Oral	>5100 mg/kg bw	
Calcium Propanoate	Rat, Mouse	Oral	>2350 mg/kg bw	
Calcium Propanoate	Rabbit	Dermal	500 mg/kg bw	
Sodium/Calcium Propanoate	Rat	Inhalation	>5.4 mg/L (4h)	



GHS classifications from aggregated notifications include warnings for being harmful if swallowed, causing serious eye irritation, and potentially causing an allergic skin reaction.[9] However, a significant percentage of notifications reported that the chemical does not meet GHS hazard criteria.[9]

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